N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide
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Overview
Description
N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hexylamino group, an oxopropyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide typically involves multiple steps. One common approach is the reaction of 3-methylbenzoic acid with hexylamine to form the corresponding amide. This is followed by the introduction of the oxopropyl group through a series of reactions involving acylation and reduction steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzoic acid, while reduction could produce N-[3-(hexylamino)-3-hydroxypropyl]-3-methylbenzamide.
Scientific Research Applications
N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide involves its interaction with specific molecular targets. The hexylamino group may facilitate binding to proteins or enzymes, while the oxopropyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)cyclohexylamine
- N-(3-(isopropylamino)-3-oxopropyl)acrylamide
- N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide
Uniqueness
N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-5-6-11-18-16(20)10-12-19-17(21)15-9-7-8-14(2)13-15/h7-9,13H,3-6,10-12H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
KOUOJOFODHQLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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